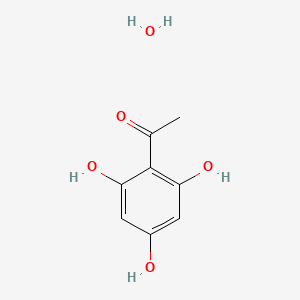

2',4',6'-三羟基苯乙酮一水合物

描述

2,4,6-Trihydroxyacetophenone monohydrate (THA) is an organic compound with the molecular formula C8H8O5·H2O. It is a crystalline powder that is water-soluble and has a melting point of 124-125°C. THA has a broad range of applications in pharmaceuticals, biochemistry, and chemical synthesis. It is also used in the production of cosmetics, food additives, and pesticides.

科学研究应用

MALDI-MS Matrix for Glycans and Oligonucleotides

2’,4’,6’-Trihydroxyacetophenone monohydrate: is used as a matrix substance for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) . This technique is crucial for analyzing large biomolecules like glycans and oligonucleotides. The compound helps in the ionization process without fragmenting the analyte, thus allowing for accurate mass determination.

Analysis of Glycopeptides

In proteomics, the analysis of glycopeptides is essential for understanding protein function and structure2’,4’,6’-Trihydroxyacetophenone monohydrate serves as an effective matrix for MALDI-TOF MS in the analysis of glycopeptides, particularly in negative ion mode . This application is vital for the study of post-translational modifications.

Cholesterol-Lowering Agent Research

2’,4’,6’-Trihydroxyacetophenone monohydrate: has been identified as a potential cholesterol-lowering agent. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1) and elevates CYP7A1 mRNA levels, which is a key enzyme in cholesterol metabolism . This application has significant implications for cardiovascular disease research.

Bile Acid-Independent Bile Flow Studies

The compound has been shown to increase bile acid-independent bile flow in isolated perfused rat liver studies. This effect is immediate and dose-dependent, providing a valuable tool for studying liver function and bile production .

作用机制

Target of Action

The primary targets of 2’,4’,6’-Trihydroxyacetophenone monohydrate are Cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . CYP7A1 is a critical enzyme in the conversion of cholesterol to bile acids, while Mrp2 is a transporter protein that plays a significant role in the secretion of bile .

Mode of Action

2’,4’,6’-Trihydroxyacetophenone monohydrate enhances the activity of CYP7A1 , leading to an increase in the conversion of cholesterol to bile acids . Additionally, it stimulates bile secretion mediated through Mrp2 , which results in an increase in bile acid-independent bile flow .

Biochemical Pathways

The compound affects the cholesterol metabolic pathway by enhancing the activity of CYP7A1, which leads to an increase in the conversion of cholesterol to bile acids . This results in a decrease in cholesterol levels. The stimulation of bile secretion through Mrp2 also impacts the bile secretion pathway .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2’,4’,6’-Trihydroxyacetophenone monohydrate’s action include a decrease in cholesterol levels due to enhanced activity of CYP7A1 . It also increases bile acid-independent bile flow due to the stimulation of bile secretion mediated through Mrp2 .

属性

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)ethanone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSIBPPJKSBCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379415 | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4',6'-Trihydroxyacetophenone monohydrate | |

CAS RN |

249278-28-2 | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trihydroxyacetophenone monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

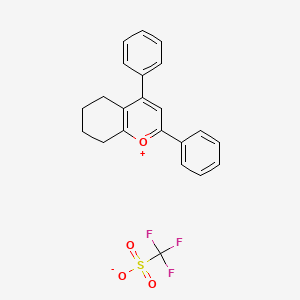

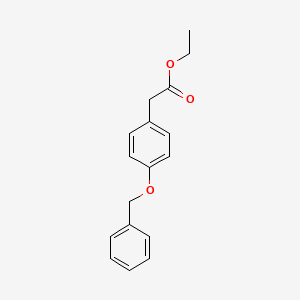

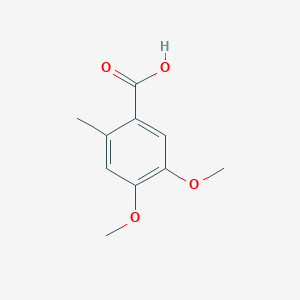

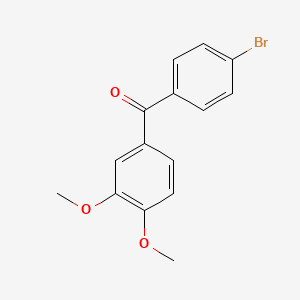

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

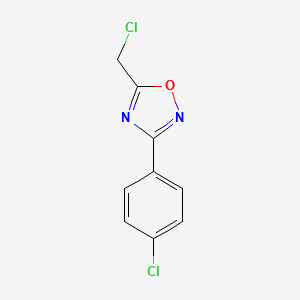

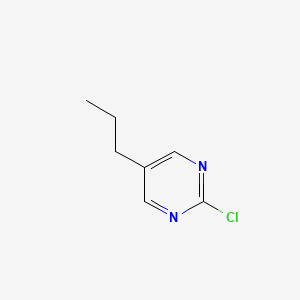

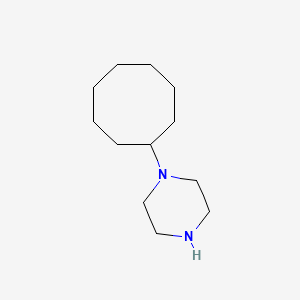

Feasible Synthetic Routes

Q & A

Q1: How does MAPG produced by Pseudomonas 'gingeri' impact the growth of Agaricus bisporus?

A1: MAPG exhibits significant inhibitory effects on the mycelial growth of Agaricus bisporus []. At a concentration of 250 μg/mL, it hinders mycelial growth, induces increased branching, leads to a denser structure, and causes the appearance of folds on the mycelial surface []. At higher concentrations (750 μg/mL), MAPG proves lethal to the mycelia []. The severity of its impact is also influenced by the carbon source available to Pseudomonas 'gingeri' for MAPG production [].

Q2: Can MALDI-TOF MS be used to analyze the composition of polysorbate emulsifiers?

A2: Yes, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be employed to analyze the molecular composition of polysorbate emulsifiers []. Notably, 2',4',6'-Trihydroxyacetophenone monohydrate serves as a suitable matrix for this analysis due to its ability to facilitate desorption and ionization, provide good resolution, and allow for fast sample preparation []. This technique enables the identification of various components within the emulsifier, including unbound ethylene oxide polymers, free and esterified sorbitan- and sorbide-based species, and potentially disorbitan-based species [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)